[2-(Trifluoromethyl)quinolin-6-YL]methylamine
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Overview
Description
[2-(Trifluoromethyl)quinolin-6-YL]methylamine is a compound that belongs to the quinoline family, which is known for its diverse biological and pharmacological activities. The presence of the trifluoromethyl group enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedländer synthesis, which involves the condensation of an aromatic aldehyde with an amine and a ketone in the presence of an acid catalyst . Another method is the Pfitzinger reaction, which involves the reaction of isatin with an amine in the presence of a base .
Industrial Production Methods
Industrial production methods for [2-(Trifluoromethyl)quinolin-6-YL]methylamine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
[2-(Trifluoromethyl)quinolin-6-YL]methylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can exhibit different biological activities .
Scientific Research Applications
[2-(Trifluoromethyl)quinolin-6-YL]methylamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Medicine: Investigated for its potential use in the treatment of cancer and other diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)quinolin-6-YL]methylamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit microtubule polymerization, which is crucial for cell division, making it a potential antitumor agent . The compound binds to the colchicine binding site on tubulin, disrupting the microtubule network and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- [6-Methyl-2-(trifluoromethyl)quinolin-4-yl]boronic acid
- (6-Fluoro-4-(trifluoromethyl)quinolin-2-yl)methanol
- (2,8-Bis-trifluoromethyl-quinolin-4-yl)-pyridin-2-yl-methanol
Uniqueness
What sets [2-(Trifluoromethyl)quinolin-6-YL]methylamine apart from these similar compounds is its specific substitution pattern and the presence of the methylamine group, which can significantly influence its biological activity and chemical reactivity. This unique structure allows it to interact with different molecular targets and exhibit distinct pharmacological properties .
Properties
Molecular Formula |
C11H9F3N2 |
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Molecular Weight |
226.20 g/mol |
IUPAC Name |
[2-(trifluoromethyl)quinolin-6-yl]methanamine |
InChI |
InChI=1S/C11H9F3N2/c12-11(13,14)10-4-2-8-5-7(6-15)1-3-9(8)16-10/h1-5H,6,15H2 |
InChI Key |
MVGGGKABIRMRHV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(F)(F)F)C=C1CN |
Origin of Product |
United States |
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